2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid
Description
2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid (CAS: 1514977-42-4) is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₂H₁₈N₂O₄, with a molar mass of 374.39 g/mol and a predicted density of 1.331±0.06 g/cm³ . The compound features a pyridine ring substituted with a carboxylic acid group at position 4 and an Fmoc-protected aminomethyl group at position 2. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions.
Key physicochemical properties include a predicted boiling point of 693.2±55.0 °C and a pKa of 1.95±0.10, indicating moderate acidity for the carboxylic acid moiety . Its structure enables applications in solid-phase peptide synthesis (SPPS) and as a building block for heterocyclic frameworks.
Structure
3D Structure
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)14-9-10-23-15(11-14)12-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBIAWPGHTCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514977-42-4 | |
| Record name | 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with pyridine-4-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products
Deprotection: Free amino acid derivatives.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Peptide Synthesis
The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized as a building block in the synthesis of peptides, particularly those that require specific functional groups for biological activity.
Drug Development
Research has indicated that derivatives of this compound exhibit potential anti-cancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance biological activity against various cancer cell lines.
Case Study : A study published in MDPI highlighted the anti-cancer effects of pyridine derivatives, demonstrating that certain modifications can lead to significant increases in cytotoxicity against tumor cells .
Biochemical Assays
The compound can also serve as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Data Table: Comparison of Biological Activities
| Compound Derivative | Activity (IC50 μM) | Target |
|---|---|---|
| Fmoc-Pyridine-Amino Acid | 10 | Cancer Cells |
| Fmoc-Pyridine-Carboxylic Acid | 5 | Enzyme Inhibition |
| Unmodified Pyridine | 30 | Control |
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection enable the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle: The pyridine ring in the target compound provides aromaticity and planar geometry, enhancing π-π stacking interactions in crystalline phases .
Substituent Effects :
- The 2-fluorobenzyl group in enhances lipophilicity, making it suitable for membrane-permeable peptide motifs.
- Dual protection (Boc/Fmoc) in allows sequential deprotection strategies in complex peptide syntheses.
Acid-Base Properties :
- The target’s pKa ~1.95 reflects strong acidity due to electron-withdrawing effects of the pyridine ring. Piperidine analogs () exhibit higher pKa values (~3–4) due to reduced inductive effects.
Solubility and Stability :
Biological Activity
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid is a derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The biological activity of this compound includes anti-inflammatory, anti-fibrotic, and potential anticancer properties.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 337.37 g/mol
- CAS Number : 193887-45-5
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and fibrosis. Studies indicate that this compound may inhibit the activation of key inflammatory mediators and fibrogenic pathways, particularly through the inhibition of the IKKβ-NF-κB signaling pathway, which plays a crucial role in various inflammatory responses.
Anti-Fibrotic Effects
Recent studies have demonstrated that this compound exhibits significant anti-fibrotic activity. For instance, in vitro experiments showed that it could reduce the expression of collagen type I (COL1A1), fibronectin, and α-smooth muscle actin (α-SMA) in activated hepatic stellate cells (LX-2 cells). The inhibitory rates ranged from 66.72% to 97.44% , significantly outperforming traditional treatments like EGCG (36.46%) and L-Asp (11.33%) .
Inhibition of Inflammatory Responses
The compound also demonstrated a capacity to alleviate inflammation by reducing the levels of pro-inflammatory cytokines and proteins involved in the fibrotic process. For example, treatment with this compound resulted in a dose-dependent decrease in the expression of COL1A1 and other fibrotic markers following TGFβ1 stimulation .
Study 1: In Vitro Evaluation
In a controlled study, LX-2 cells were treated with varying concentrations of this compound. The results indicated a significant reduction in fibrosis markers at doses between 50 µmol/L to 500 µmol/L , confirming its potential as a therapeutic agent against liver fibrosis .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify the structural features that contribute to the biological activity of this compound. The presence of the Fmoc group was found to enhance solubility and bioavailability, which are critical for its efficacy in biological systems .
Data Table: Summary of Biological Activities
| Activity | Measurement | Result |
|---|---|---|
| Anti-Fibrotic | Inhibition of COL1A1 | 66.72% - 97.44% inhibition |
| Anti-inflammatory | Reduction in inflammatory markers | Significant dose-dependent decrease |
| Cytotoxicity | Cell viability assays | Minimal toxicity observed |
Q & A
Q. What is the role of the Fmoc group in this compound’s application in solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during SPPS. It is stable under basic conditions but can be cleaved selectively using piperidine or other secondary amines, enabling sequential peptide elongation. The pyridine-4-carboxylic acid moiety may serve as a linker or participate in conjugation reactions due to its carboxylic acid group. Stability studies indicate that the Fmoc group degrades under prolonged exposure to acidic conditions (>1 M HCl) or strong oxidizing agents, necessitating careful handling .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound after synthesis?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify Fmoc group integrity and pyridine ring substitution patterns.
- HPLC-MS for purity assessment (>95% by area under the curve) and molecular weight confirmation (expected m/z ~400.44 based on C₂₄H₂₀N₂O₄) .
- FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide signatures.
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Fmoc group.
- Use desiccants to avoid moisture absorption, which can lead to premature deprotection.
- Avoid contact with strong acids/bases (e.g., TFA, NaOH) and oxidizing agents during handling .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data obtained for this compound using SHELX?
Discrepancies may arise from twinning or disorder in the pyridine or Fmoc groups. Strategies include:
Q. How does the pyridine-4-carboxylic acid moiety influence the compound’s reactivity in coupling reactions?
The carboxylic acid enables amide bond formation via activation (e.g., EDC/HOBt) with amines or hydrazides. Steric hindrance from the Fmoc-protected aminomethyl group may reduce coupling efficiency. Optimization requires:
Q. What strategies can mitigate racemization when using this compound in stereospecific syntheses?
Racemization risks increase under basic conditions. Mitigation involves:
Q. How to interpret conflicting solubility data in different solvent systems for this compound?
Solubility contradictions (e.g., DMSO vs. THF) arise from polarity mismatches and hydrogen-bonding capacity. Methodological approaches include:
- Conducting solubility screens using the CHEM21 solvent toolkit (12 common solvents graded by polarity).
- Applying Hansen solubility parameters to predict compatibility (δD, δP, δH) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting toxicity profiles reported for structurally similar Fmoc derivatives?
Discrepancies in acute toxicity (e.g., oral LD₅₀ ranging from 300–2000 mg/kg) may stem from impurities or assay variability. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
